molecular formula C12H12N2O B3795265 3-(6-amino-2-methylpyridin-3-yl)phenol

3-(6-amino-2-methylpyridin-3-yl)phenol

Cat. No.: B3795265
M. Wt: 200.24 g/mol
InChI Key: ZSXJCTUIXSHRMW-UHFFFAOYSA-N
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Description

3-(6-amino-2-methylpyridin-3-yl)phenol is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-amino-2-methylpyridin-3-yl)phenol can be achieved through several synthetic routes. One common method involves the nucleophilic aromatic substitution of a halogenated phenol with an amino-substituted pyridine. The reaction typically requires a strong base, such as sodium hydride, and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate catalytic hydrogenation steps to reduce any intermediate nitro groups to amino groups, thereby enhancing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-amino-2-methylpyridin-3-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sulfuric acid, nitric acid for nitration; halogens for halogenation

Major Products

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated phenols, nitrophenols

Scientific Research Applications

3-(6-amino-2-methylpyridin-3-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-amino-2-methylpyridin-3-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The amino group may also participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-amino-2-methylpyridin-3-yl)phenol is unique due to the presence of both the phenol and amino groups on a pyridine ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-(6-amino-2-methylpyridin-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-8-11(5-6-12(13)14-8)9-3-2-4-10(15)7-9/h2-7,15H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJCTUIXSHRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CC(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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